

Physical and chemical properties of Irbesartan-d6

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Compound of Interest

Compound Name: Irbesartan-d6

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An In-depth Technical Guide to the Physical and Chemical Properties of **Irbesartan-d6**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Irbesartan-d6**, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Introduction to Irbesartan-d6

Irbesartan-d6 is the deuterium-labeled version of Irbesartan, a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.^[1] Irbesartan is widely used in the treatment of hypertension and diabetic nephropathy.^{[2][3][4]} The incorporation of deuterium atoms (d6) into the molecule makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry.^[1] Deuteration can potentially alter the pharmacokinetic profile of a drug, making the study of its properties crucial.^[1]

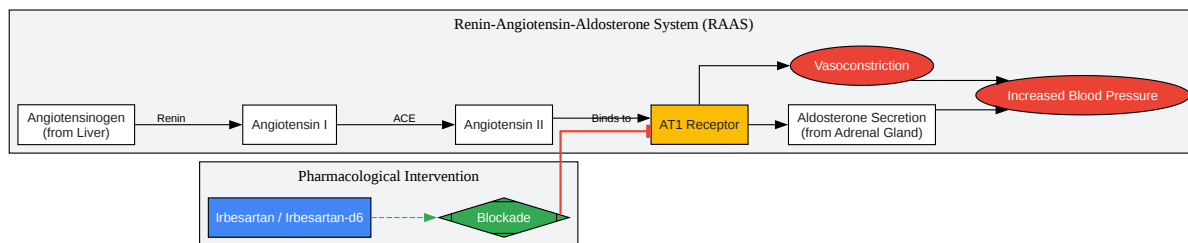
Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Irbesartan-d6** are summarized below. Data for the non-deuterated parent compound, Irbesartan, are included for comparison where specific data for the deuterated form is not readily available.

Property	Irbesartan-d6	Irbesartan
Molecular Formula	C ₂₅ D ₆ H ₂₂ N ₆ O	C ₂₅ H ₂₈ N ₆ O
Molecular Weight	434.57 g/mol [5]	428.5 g/mol
Appearance	White Solid[5]	White to off-white crystalline powder
IUPAC Name	2-Butyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl-2,3,5,6-d4]methyl-d2]-1,3-diazaspiro[4.4]non-1-en-4-one	2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Solubility	Practically insoluble in water; slightly soluble in alcohol and methylene chloride[6]	
Melting Point	181-182°C[7]	
Boiling Point	648.6°C (Predicted)[3]	
LogP	4.5 (Predicted)[2]	

Mechanism of Action: The Renin-Angiotensin System

Irbesartan functions by selectively blocking the AT1 receptor, which prevents angiotensin II from binding and exerting its physiological effects.[2][8] Angiotensin II is a key effector in the Renin-Angiotensin-Aldosterone System (RAAS), causing vasoconstriction, stimulating aldosterone secretion, and consequently increasing blood pressure.[8][9] By inhibiting this interaction, Irbesartan leads to vasodilation and a reduction in blood pressure.[2][9] Unlike ACE inhibitors, angiotensin receptor blockers like Irbesartan do not interfere with bradykinin metabolism, which is why they are not associated with a persistent dry cough.



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Caption: Mechanism of action of Irbesartan within the Renin-Angiotensin-Aldosterone System.

Experimental Protocols for Characterization

The analysis and characterization of Irbesartan and its deuterated analog are critical for quality control and research purposes. Various analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) being one of the most common methods.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for determining the purity and concentration of Irbesartan in bulk drug and pharmaceutical formulations.[10] A typical isocratic HPLC method, as outlined by the United States Pharmacopeia (USP), can be adapted for **Irbesartan-d6**.

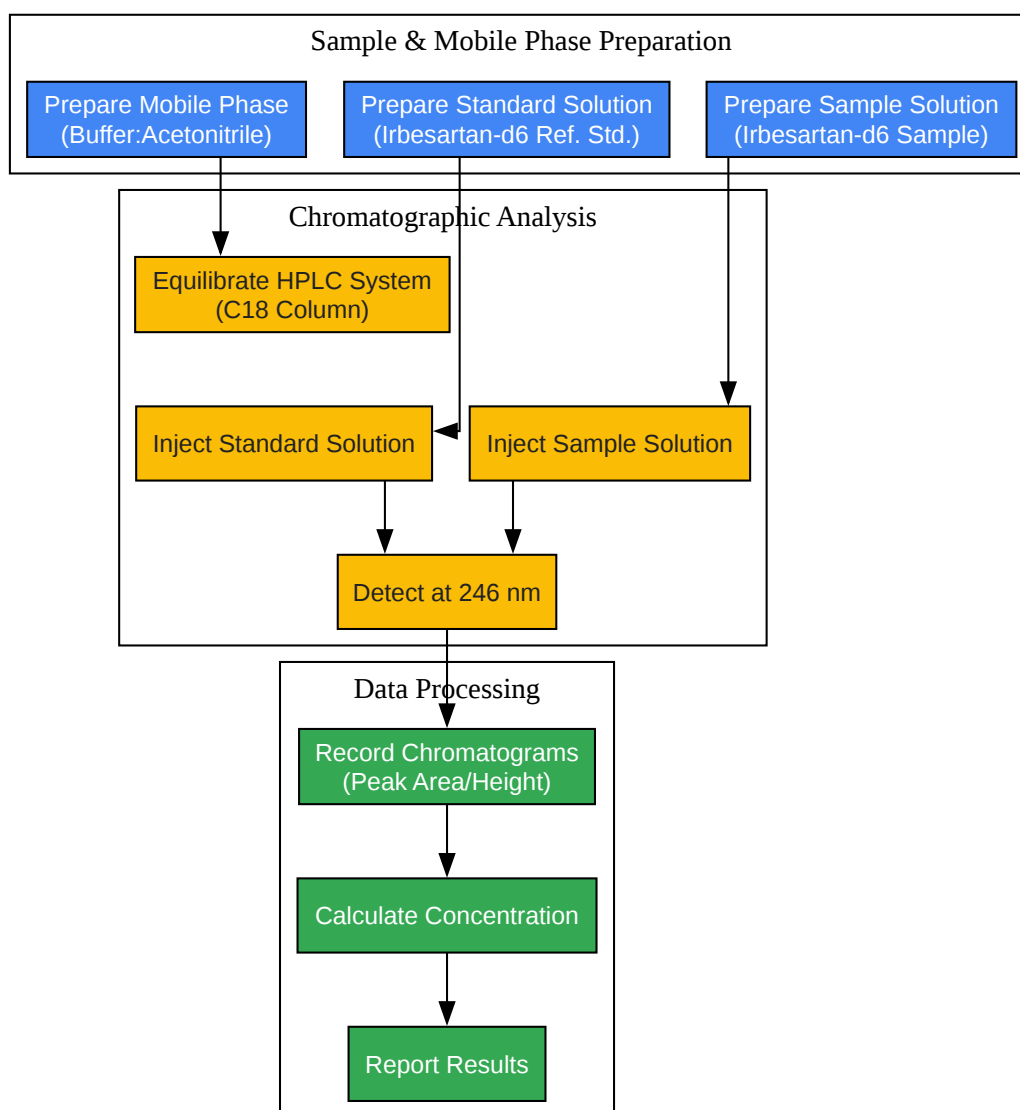
Objective: To determine the assay of **Irbesartan-d6**.

Methodology:

- **Mobile Phase Preparation:** A filtered and degassed mixture of a pH 3.2 phosphate buffer and acetonitrile (typically in a 67:33 ratio) is prepared. The buffer is made by mixing phosphoric acid with water and adjusting the pH with triethylamine.[11]
- **Standard Solution Preparation:** An accurately weighed quantity of USP Irbesartan Reference Standard is dissolved in methanol to obtain a solution with a known concentration (e.g., 0.5

mg/mL).[11] For **Irbesartan-d6** analysis, a certified **Irbesartan-d6** reference standard would be used.

- Sample (Assay) Preparation: An accurately weighed quantity of the **Irbesartan-d6** sample is transferred to a volumetric flask and dissolved in methanol to achieve a concentration similar to the standard solution.[11]
- Chromatographic System:
 - Column: A C18 column (e.g., 4.0 mm x 25 cm, 7 μ m particle size) is commonly used.[11]
 - Detector: UV detector set at a wavelength of 246 nm, which is the maximum absorbance for Irbesartan.[6]
 - Flow Rate: A typical flow rate is maintained.
 - Injection Volume: A fixed volume (e.g., 20 μ L) is injected.
- Procedure: Equal volumes of the standard and sample preparations are injected into the chromatograph. The peak responses are recorded. The quantity of **Irbesartan-d6** in the sample is calculated by comparing its peak response to that of the standard preparation.[11]



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Caption: General experimental workflow for the quantitative analysis of **Irbesartan-d6** by HPLC.

Characterization by Spectroscopic Methods

- UV Spectroscopy: A simple and rapid method for the quantitative analysis of Irbesartan involves UV spectroscopy.[6] The compound shows maximum absorbance at 246 nm, and Beer-Lambert's law is typically obeyed in a concentration range of 5-30 µg/mL.[6]
- Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS): These techniques are essential for the structural elucidation and confirmation of

Irbesartan and its impurities.[12] For **Irbesartan-d6**, NMR would be critical to confirm the position and extent of deuterium incorporation, while high-resolution mass spectrometry would precisely determine its molecular weight.[5]

Conclusion

Irbesartan-d6 serves as an indispensable tool for advanced pharmaceutical research, particularly in metabolic and pharmacokinetic studies. Its physical and chemical properties are fundamentally similar to its non-deuterated counterpart, with the key difference being its increased mass due to deuterium labeling. The analytical protocols outlined in this guide, particularly HPLC and spectroscopic methods, provide a robust framework for the accurate characterization and quantification of this important compound, ensuring its quality and reliability in research and development settings.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Irbesartan | C₂₅H₂₈N₆O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Irbesartan - Wikipedia [en.wikipedia.org]
- 5. Irbesartan-d6 | CymitQuimica [cymitquimica.com]
- 6. japer.in [japer.in]
- 7. acgpubs.org [acgpubs.org]
- 8. What is the mechanism of Irbesartan? [synapse.patsnap.com]
- 9. bocsci.com [bocsci.com]
- 10. ijpsm.com [ijpsm.com]
- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]
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